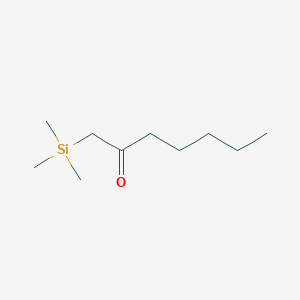

1-(Trimethylsilyl)heptan-2-one

Description

1-(Trimethylsilyl)heptan-2-one is an organosilicon compound featuring a ketone group at the second carbon of a heptane chain and a trimethylsilyl (TMS) group at the first carbon. Such compounds are often utilized in organic synthesis as intermediates, leveraging the silyl group’s electron-withdrawing effects and steric bulk to direct reactivity .

Properties

CAS No. |

79754-10-2 |

|---|---|

Molecular Formula |

C10H22OSi |

Molecular Weight |

186.37 g/mol |

IUPAC Name |

1-trimethylsilylheptan-2-one |

InChI |

InChI=1S/C10H22OSi/c1-5-6-7-8-10(11)9-12(2,3)4/h5-9H2,1-4H3 |

InChI Key |

HQYBBIIEJPEREU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)C[Si](C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Trimethylsilyl)heptan-2-one can be synthesized through several methods. One common approach involves the reaction of heptan-2-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods: Industrial production of 1-(Trimethylsilyl)heptan-2-one often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(Trimethylsilyl)heptan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(Trimethylsilyl)heptan-2-one has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)heptan-2-one involves its interaction with various molecular targets and pathways. The trimethylsilyl group can act as a protecting group, stabilizing reactive intermediates during chemical reactions. This stabilization allows for selective transformations and the synthesis of complex molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

1-Hepten-2-yl(trimethyl)silane

- Structure : A silane with a heptene chain and TMS group (C₁₀H₂₂Si). Unlike 1-(Trimethylsilyl)heptan-2-one, it lacks a ketone group, replacing it with an alkene.

- Molecular Weight: 170.37 g/mol (monoisotopic mass: 170.149 g/mol) .

- Reactivity : The alkene may participate in addition reactions (e.g., hydrosilylation), while the TMS group could stabilize adjacent carbocations. This contrasts with the ketone in the target compound, which is prone to nucleophilic attacks or reductions.

- Applications: Likely used in polymer chemistry or as a precursor for organometallic synthesis.

3-(Hydroxymethyl)heptan-2-one

- Structure : A hydroxymethyl-substituted ketone (C₈H₁₄O₂). It shares the ketone functionality with the target compound but replaces the TMS group with a polar hydroxymethyl group.

- Molecular Weight: Not explicitly stated, but estimated at ~158.2 g/mol (based on formula).

- Reactivity : The hydroxymethyl group introduces hydrogen-bonding capacity, increasing solubility in polar solvents. The ketone remains reactive toward nucleophiles (e.g., Grignard reagents).

- Applications: Potential use in pharmaceuticals or flavor chemistry due to its polar, bioactive scaffold .

Bicyclo[2.2.1]heptan-2-one Derivatives

Examples include 1,7,7-trimethylbicyclo[2.2.1]heptan-2-one (Fenchone) and 4-methylbenzylidene camphor:

- Structure : Rigid bicyclic frameworks with ketone groups. Unlike the linear heptane chain in the target compound, these feature fused rings.

- Molecular Weight :

- Reactivity : Steric hindrance from the bicyclic structure limits accessibility to the ketone. The camphor derivative’s extended conjugation enables UV absorption, useful in sunscreen formulations.

- Applications : Fenchone is used in fragrances; camphor derivatives serve as UV filters or chiral auxiliaries .

Trimethylsilyl-Substituted Furan Derivatives

Examples from include Methyl 2-{1-(trimethylsilyl)ethyl}furan-3-carboxylate:

- Structure : Furan rings with TMS groups. The electron-rich furan interacts differently with reagents compared to aliphatic ketones.

- Reactivity : The TMS group stabilizes adjacent carbocations, while the furan’s aromaticity enables electrophilic substitution.

- Applications: Potential intermediates in heterocyclic chemistry or agrochemicals .

Data Table: Key Properties of Compared Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Applications |

|---|---|---|---|---|

| 1-(Trimethylsilyl)heptan-2-one* | C₁₀H₂₂OSi | ~186.4 (estimated) | Ketone, TMS | Synthetic intermediates |

| 1-Hepten-2-yl(trimethyl)silane | C₁₀H₂₂Si | 170.37 | Alkene, TMS | Organometallic synthesis |

| 3-(Hydroxymethyl)heptan-2-one | C₈H₁₄O₂ | ~158.2 | Ketone, Hydroxymethyl | Pharmaceuticals, flavors |

| 1,7,7-Trimethylbicyclo[2.2.1]heptan-2-one | C₁₀H₁₆O | 152.23 | Bicyclic ketone | Fragrances, chiral synthesis |

| 4-Methylbenzylidene camphor | C₁₈H₂₂O | 254.37 | Conjugated ketone, benzylidene | UV filters, organic synthesis |

*Note: Data for 1-(Trimethylsilyl)heptan-2-one are inferred due to absence in evidence.

Research Findings and Contrasts

- Polarity : The TMS group in 1-(Trimethylsilyl)heptan-2-one reduces polarity compared to 3-(hydroxymethyl)heptan-2-one, affecting solubility and chromatographic behavior .

- Thermal Stability: Silylated compounds (e.g., 1-Hepten-2-yl(trimethyl)silane) generally exhibit higher thermal stability than non-silylated ketones due to Si–C bond strength .

- Steric Effects: Bicycloheptanone derivatives face steric hindrance, limiting ketone reactivity, whereas linear silylated ketones offer more accessible reaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.